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Compound of Interest

Compound Name:
N-methyl-6-(morpholin-4-

yl)pyridin-3-amine

CAS No.: 1342739-63-2

Cat. No.: B1488332

Get Quote

Compound Identification & Properties
IUPAC Name:

-methyl-6-(morpholin-4-yl)pyridin-3-amine

Molecular Formula:

Molecular Weight: 193.25 g/mol

Monoisotopic Mass: 193.1215 Da

Structural Class: Aminopyridine / Morpholine derivative[1]

Appearance: Typically an off-white to pale yellow solid.

Synthesis Context & Impurity Profile
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Understanding the synthesis is critical for interpreting spectra, particularly for identifying

specific impurities. This compound is typically accessible via Reductive Amination of the

primary amine.[2]

Precursor: 6-(morpholin-4-yl)pyridin-3-amine (CAS: 52023-68-4).[3]

Reagents: Formaldehyde (

), Sodium Cyanoborohydride (

) or Formic Acid (Eschweiler-Clarke).[4]

Key Impurities to Watch:

Unreacted Primary Amine: Signals at

4.5–5.0 ppm (broad

).

Tertiary Amine (

-dimethyl): Over-methylation byproduct. Look for a strong singlet integration of 6H at

~2.9 ppm.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[5][6][7]
H NMR Data (400 MHz, DMSO- )
The

-methyl group introduces a distinct singlet and simplifies the amine signal compared to the
precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://patents.google.com/patent/US20080125606A1/en
https://fluorochem.co.uk/product/F064795/
https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1488332?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (

, ppm)
Multiplicity Integration Assignment

Coupling (

, Hz)

2 7.75 – 7.80 Doublet (d) 1H Pyridine Ar-H

4 7.05 – 7.10 dd 1H Pyridine Ar-H

5 6.75 – 6.80 Doublet (d) 1H Pyridine Ar-H

NH 5.40 – 5.60 Broad (q/s) 1H Amine N-H
Coupling to

N-Me

Morph-O 3.68 – 3.72 Triplet (t) 4H Morpholine

Morph-N 3.25 – 3.30 Triplet (t) 4H Morpholine

N-Me 2.68 – 2.72 Doublet (d) 3H -Methyl

Expert Insight:

Solvent Effect: In

, the N-H proton is often broader and may shift upfield to ~3.5 ppm. The N-Me doublet often
collapses to a singlet due to rapid exchange.

Coupling: The N-Me signal appears as a doublet only if the N-H exchange is slow (dry

DMSO-

). If wet, it appears as a singlet.

C NMR Data (100 MHz, DMSO- )
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Shift (

, ppm)
Carbon Type Assignment

156.5 Quaternary (C)
C6 (Pyridine, attached to

Morpholine)

138.2 Tertiary (CH) C2 (Pyridine, ortho to amine)

136.5 Quaternary (C)
C3 (Pyridine, attached to

NHMe)

124.0 Tertiary (CH) C4 (Pyridine)

107.5 Tertiary (CH)
C5 (Pyridine, ortho to

morpholine)

66.2
Secondary (

)
Morpholine C-O

46.5
Secondary (

)
Morpholine C-N

29.8
Primary (

)
N-Methyl

Mass Spectrometry (MS) Profile
Ionization & Detection

Method: ESI (+) (Electrospray Ionization, Positive Mode).

Parent Ion:

.

Adducts:

(common in glass/saline contamination).
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Fragmentation Logic (MS/MS)
The morpholine ring is the most labile moiety, followed by the methyl-amine group.

Fig 1. Predicted ESI+ Fragmentation Pathway for N-methyl-6-(morpholin-4-yl)pyridin-3-amine

Parent Ion [M+H]+
m/z 194.13

Loss of Methyl Radical
[M-CH3]+
m/z 179

- CH3 (15 Da)

Morpholine Ring Cleavage
(Loss of C2H4O)

m/z ~150

Ring Opening

Pyridine Core Ion
(Loss of Morpholine)

m/z ~108

Elimination

Click to download full resolution via product page

Caption: Fragmentation typically begins with morpholine ring opening or loss of the labile N-

methyl group.

Infrared (IR) Spectroscopy
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (

)
Vibration Mode Functional Group Notes

3350 – 3420 Secondary Amine
Single sharp band (vs.

2 for primary).

2850 – 2960
Alkyl

(Methyl/Morpholine)

Mixed aliphatic

stretches.

1600, 1495 Pyridine Ring

Characteristic

aromatic skeletal

bands.

1260 – 1280 Aryl-Amine
Strong stretch, C3-N

bond.

1110 – 1120 Ether (Morpholine)

Very strong,

characteristic of

morpholine.

Experimental Protocol: Sample Preparation
For NMR Analysis[3][5][6][7]

Mass: Weigh 5–10 mg of the solid compound.

Solvent: Add 0.6 mL of DMSO-

(preferred for solubility and exchange suppression).

Note: If using

, filter through a small plug of anhydrous

if the compound was isolated as a salt (e.g., HCl salt) to ensure the free base is analyzed.

Tube: Transfer to a clean 5mm NMR tube.

Acquisition: Run 16 scans for
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H; 256–512 scans for

C.

For LC-MS Analysis
Dilution: Dissolve 1 mg in 1 mL Acetonitrile (

).

Buffer: Dilute 1:100 into water containing 0.1% Formic Acid (to ensure protonation).

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

Gradient: 5% to 95%

/

over 5 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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